tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate 1,1-dioxide
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Overview
Description
Tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a thiazine ring fused with a pyrrolo ring, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a precursor molecule containing both amine and thiol functional groups. The reaction conditions often require the use of a catalyst and specific solvents to facilitate the formation of the desired ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate 1,1-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate: A similar compound without the 1,1-dioxide functional group.
Hexahydropyrrolo[3,4-b][1,4]thiazine derivatives: Compounds with variations in the substituents on the thiazine and pyrrolo rings.
Uniqueness
The presence of the tert-butyl group and the 1,1-dioxide functional group in tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate 1,1-dioxide imparts unique chemical properties, such as increased stability and reactivity. These features make it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 1,1,3-trioxo-4a,5,7,7a-tetrahydro-4H-pyrrolo[3,4-b][1,4]thiazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-11(2,3)18-10(15)13-4-7-8(5-13)19(16,17)6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTDDBQXUSNJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)S(=O)(=O)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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